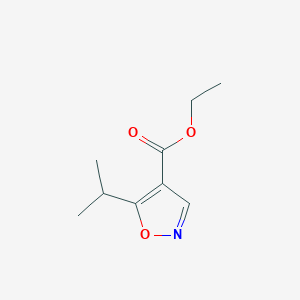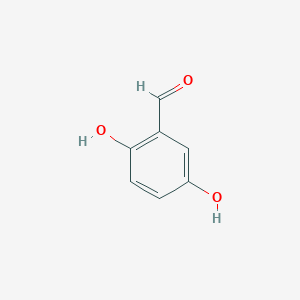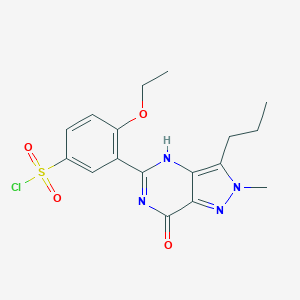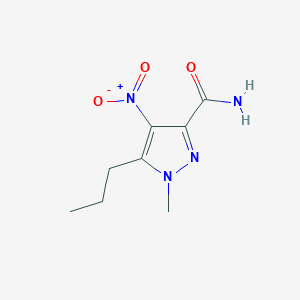![molecular formula C14H15FO4 B135774 (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one CAS No. 797054-18-3](/img/structure/B135774.png)
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Overview
Description
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is not fully understood. However, it has been proposed that it exerts its anticancer effects by inhibiting the activity of various enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that it induces apoptosis in cancer cells by activating various signaling pathways. Additionally, (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in cells. It has also been found to inhibit the activity of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been found to improve mitochondrial function and to increase ATP production in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one in lab experiments is its high purity and yield. It is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one. One of the areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, the development of novel synthetic methods for (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may lead to the discovery of more potent analogs with improved bioavailability and efficacy.
Synthesis Methods
The synthesis of (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the desired compound. The yield of this synthesis method is high, and the purity of the final product is also excellent.
Scientific Research Applications
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, (1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440079 | |
| Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one | |
CAS RN |
797054-18-3 | |
| Record name | (2R)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
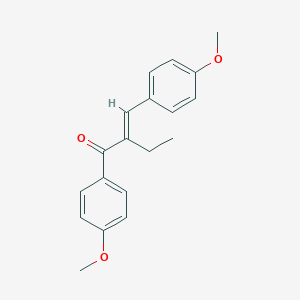
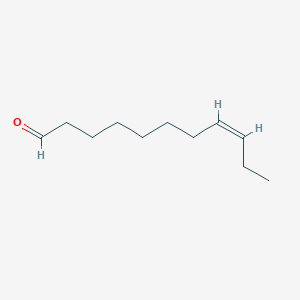
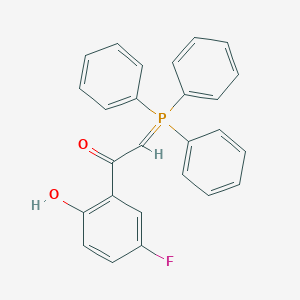
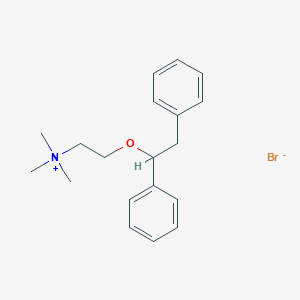
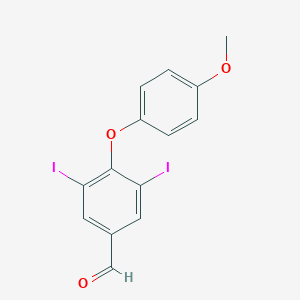
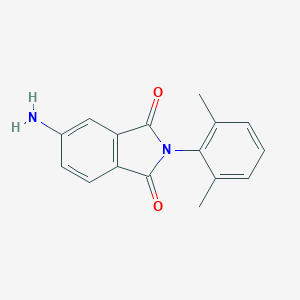
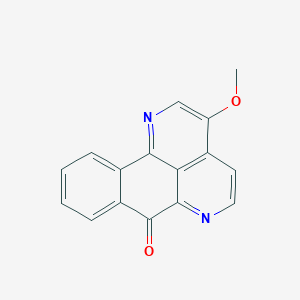
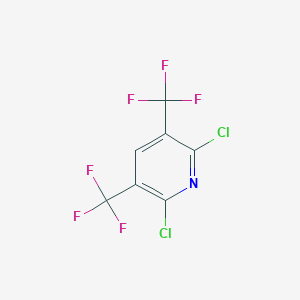
![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
